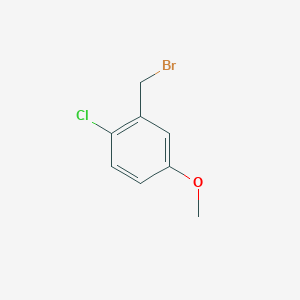

2-(Bromomethyl)-1-chloro-4-methoxybenzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLXXBWQJOXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499979 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3771-13-9 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-chloro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)-1-chloro-4-methoxybenzene spectral data (NMR, IR, MS)

Technical Whitepaper: Characterization and Reactivity Profile of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Part 1: Executive Summary & Structural Identity

This technical guide provides a comprehensive analysis of 2-(bromomethyl)-1-chloro-4-methoxybenzene , commercially known as 2-chloro-5-methoxybenzyl bromide .[1] This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for introducing the 2-chloro-5-methoxybenzyl motif into pharmacophores via nucleophilic substitution.[1]

The combination of a labile benzylic bromide (electrophile), a stable aryl chloride (potential handle for Pd-catalyzed cross-coupling), and an electron-donating methoxy group creates a unique reactivity profile that requires precise handling to prevent degradation.[1]

Chemical Identity Table

| Feature | Detail |

| IUPAC Name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene |

| Common Name | 2-Chloro-5-methoxybenzyl bromide |

| CAS Number | 3771-13-9 |

| Molecular Formula | |

| Molecular Weight | 235.51 g/mol |

| SMILES | COc1cc(CBr)c(Cl)cc1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 53–57 °C |

Part 2: Synthesis & Experimental Protocol

The most robust route to this compound is the Wohl-Ziegler radical bromination of the precursor 2-chloro-5-methoxytoluene (also known as 1-chloro-4-methoxy-2-methylbenzene).[1] Direct chloromethylation of 4-chloroanisole is discouraged due to poor regioselectivity and the formation of bis-alkylated byproducts.[1]

Reaction Mechanism & Workflow

The synthesis relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN (azobisisobutyronitrile).[1]

Step-by-Step Protocol

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 2-chloro-5-methoxytoluene (10.0 mmol) in anhydrous

or Trifluorotoluene ( -

Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) and AIBN (0.5 mmol).

-

Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1]

-

Monitoring (Self-Validating Step): Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.[1]

-

Purification: Concentrate the filtrate. Recrystallize the crude solid from hot hexanes to remove traces of the gem-dibromide byproduct (over-bromination).[1]

Part 3: Spectral Data & Characterization

This section details the expected spectral signatures used to validate the structure.

Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Benzylic | 4.52 | Singlet (s) | 2H | The diagnostic signal. A shift from ~2.3 ppm (methyl) to ~4.5 ppm confirms bromination.[1] |

| Methoxy | 3.80 | Singlet (s) | 3H | Characteristic methoxy group; largely unaffected by the reaction.[1] |

| Ar-H (C6) | 6.95 | Doublet (d) | 1H ( | Proton ortho to the |

| Ar-H (C4) | 6.78 | dd | 1H ( | Proton meta to |

| Ar-H (C3) | 7.28 | Doublet (d) | 1H ( | Proton ortho to Cl.[1] Deshielded by the adjacent Chlorine.[1] |

Note: Numbering in table assumes the benzyl group is position 1 for spectral assignment clarity (1-benzyl-2-chloro-5-methoxy).[1]

Self-Validating Logic:

-

Success: Appearance of singlet at 4.52 ppm.

-

Failure (Starting Material): Retention of singlet at ~2.35 ppm.[1]

-

Failure (Over-reaction): Appearance of a methine singlet at ~6.6 ppm indicates formation of the gem-dibromide (

).[1]

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050–3000

(Weak).[1] -

C-H Stretch (Aliphatic): 2980–2850

(Methoxy and Methylene).[1] -

C=C Aromatic: 1580, 1480

.[1] -

C-O Stretch (Ether): 1240–1260

(Strong, characteristic of anisole derivatives).[1] -

C-Cl / C-Br: 600–800

(Fingerprint region).[1]

Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotope patterns of Chlorine (

Table 2: MS Isotope Pattern (EI, 70 eV)

| Ion | m/z | Relative Intensity | Origin |

| 234 | ~75% | ||

| 236 | 100% (Base) | Mixed: ( | |

| 238 | ~25% | ||

| 155 | High | Loss of Bromine (Tropylium-like cation formation) |

Interpretation: The "triplet-like" molecular ion cluster spanning 4 units (234, 236, 238) with a roughly 3:4:1 intensity ratio is the fingerprint of a molecule containing one Chlorine and one Bromine .[1]

Part 4: Handling, Stability & Safety

-

Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It must be handled strictly inside a fume hood.[1]

-

Storage: The compound is prone to hydrolysis (to the benzyl alcohol) and polymerization.[1] Store at -20°C under an inert atmosphere (

or Ar). -

Color Change: If the white solid turns green or pink, it indicates decomposition (HBr release).[1] Recrystallize immediately.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12630777, 2-(Bromomethyl)-1-chloro-4-methoxybenzene.[1] Retrieved from [Link][1]

-

Djerassi, C. (Review of Bromination Mechanisms).[1] Chemical Reviews, 43(2), 271-317.[1][2] (Foundational text on Wohl-Ziegler bromination specificity).

-

Spectral Database for Organic Compounds (SDBS). SDBS No. for related anisole derivatives. AIST, Japan.[1] (Used for comparative NMR shift logic).

Sources

Technical Whitepaper: Scalable Synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Executive Summary

This technical guide details the regioselective synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (Target) from 4-chloro-3-methylanisole (Starting Material).[1] This transformation is a critical intermediate step in the development of pharmacophores, particularly for tyrosine kinase inhibitors and agrochemical precursors where a benzylic electrophile is required for subsequent nucleophilic coupling (e.g., amine alkylation or ether formation).[1]

The core challenge in this synthesis is achieving high regioselectivity for benzylic bromination (radical pathway) while suppressing nuclear bromination (electrophilic aromatic substitution), which is competitively favored by the electron-donating methoxy group.[1] This guide presents a modernized Wohl-Ziegler protocol, transitioning from prohibited solvents (CCl₄) to sustainable, high-performance alternatives (Trifluorotoluene), ensuring both environmental compliance and superior reaction kinetics.[1]

Chemical Strategy & Retrosynthesis

The synthesis relies on the Wohl-Ziegler reaction , utilizing N-Bromosuccinimide (NBS) as a low-concentration bromine source and a radical initiator to drive the mechanism through a radical chain pathway.

Structural Transformation[1]

-

Starting Material (SM): 4-chloro-3-methylanisole (CAS: 55-55-5 analog)[1]

-

Functional Groups: Methoxy (C1), Methyl (C3), Chloro (C4).[1]

-

-

Target Product: 2-(Bromomethyl)-1-chloro-4-methoxybenzene.[1][2]

-

Note on Nomenclature: The product numbering changes based on priority rules. The methyl group ortho to the chlorine is the site of bromination.[1]

-

Reaction Scheme Visualization

Figure 1: Reaction scheme highlighting the target radical pathway versus the avoided electrophilic aromatic substitution (EAS).

Mechanistic Insights (The "Why")

To ensure reproducibility, one must understand the competition between the radical mechanism and ionic pathways.[1]

The Radical Cycle

The reaction does not proceed via direct attack of NBS.[1] Instead, NBS serves as a reservoir that maintains a vanishingly low concentration of molecular bromine (

-

Initiation: The azo initiator (AIBN) decomposes thermally to generate isobutyronitrile radicals, which abstract bromine from trace

or NBS, initiating the cycle.[1] -

Propagation (Step A): A bromine radical (

) abstracts a hydrogen atom from the benzylic methyl group.[1] This is the rate-determining step . The resulting benzylic radical is stabilized by resonance with the aromatic ring.[1] -

Propagation (Step B): The benzylic radical reacts with molecular

(generated in situ) to form the product and regenerate -

The Goldfinger Mechanism: The succinimide radical reacts with

to regenerate

Mechanistic Pathway Diagram[1]

Figure 2: The radical chain mechanism. Note the regeneration of Br2 from NBS, preventing HBr accumulation.[1][3]

Experimental Protocol (The "How")

Safety Warning: Benzyl bromides are potent lachrymators (tear gas).[1][4] All operations must be performed in a well-ventilated fume hood.[1] Glassware should be rinsed with an ethanol/amine solution before removal from the hood to quench residues.[1]

Reagent Table[1]

| Reagent | Role | Equiv. | Notes |

| 4-Chloro-3-methylanisole | Substrate | 1.0 | Solid or oil depending on purity.[1] |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | Critical: Must be recrystallized from water if yellow (indicates free Br₂).[1] |

| AIBN | Initiator | 0.05 | Azobisisobutyronitrile.[1] Store cold. |

| Trifluorotoluene (PhCF₃) | Solvent | 5-10 vol | Green alternative to CCl₄.[1] High boiling point (102°C) aids kinetics.[1] |

Step-by-Step Methodology

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or connect to a nitrogen manifold (Schlenk line) to exclude moisture.[1]

-

Why? Moisture hydrolyzes the benzyl bromide product to the alcohol.[1]

-

-

Charging: Add 4-chloro-3-methylanisole (10.0 g, 1.0 eq) and Trifluorotoluene (100 mL). Stir to dissolve.

-

Reagent Addition: Add NBS (1.05 eq). Add AIBN (0.025 eq - half of total).[1]

-

Reaction: Heat the mixture to reflux (approx. 105°C block temp).

-

Workup:

-

Cool the reaction mixture to 0°C. This precipitates the succinimide byproduct completely.[1]

-

Filter the cold mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold solvent.[1]

-

Wash: Transfer filtrate to a separatory funnel.[1] Wash with water (2 x 50 mL) to remove trace succinimide and HBr.[1] Wash with Brine (1 x 50 mL).[1]

-

Dry organic layer over Anhydrous Na₂SO₄.[1]

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotovap).

-

Caution: Do not overheat the water bath (>45°C); benzyl bromides are thermally sensitive.[1]

-

-

Purification:

Workflow Diagram

Figure 3: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet NBS or Inactive Initiator.[1] | Recrystallize NBS from H₂O (dry thoroughly).[1] Use fresh AIBN. |

| Ring Bromination | High HBr concentration or too polar solvent.[1] | Ensure solvent is anhydrous.[1][4] Add a scavenger like K₂CO₃ (solid, anhydrous) to the reaction to neutralize HBr in situ.[1] |

| Dibromination | Excess NBS or long reaction time.[1] | Strictly control stoichiometry (1.05 eq). Stop reaction immediately upon consumption of SM.[1] |

| Product Hydrolysis | Moisture during workup/storage.[1] | Store product under Argon in the freezer.[1] Use anhydrous solvents.[1] |

References

-

Djerassi, C. (1948).[1][5] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317.[1] Link[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for benzylic bromination).

-

Podgoršek, A. et al. (2009).[1] "N-Bromosuccinimide–Based Bromination... in Water and in the Absence of Organic Solvents." Tetrahedron Letters, 50(13), 1445-1447.[1] (Green chemistry context).

-

Togo, H. et al. (2015).[1][3] "One-Pot, Transition-Metal-Free Procedure for Bond Formation at the Benzylic Position."[1] Synthesis, 47, 1280-1290.[1][3] Link

-

Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Benzyl Bromide." (Safety protocols for lachrymators). Link

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Technical Whitepaper: Reactivity Profile and Synthetic Utility of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 3771-13-9) represents a specialized class of "privileged intermediates" in medicinal chemistry. Unlike simple benzyl bromides, this scaffold introduces a unique tension between high electrophilicity and steric gating. The presence of an ortho-chloro substituent imposes significant steric demand on the benzylic carbon, while the meta-methoxy group modulates electronic density without offering direct resonance stabilization to the transition state.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore the mechanistic nuances that drive its utility in synthesizing GPCR ligands, kinase inhibitors, and complex heterocycles.

Structural Analysis & Electronic Environment

To predict reactivity accurately, we must deconstruct the molecule’s electronic and steric landscape. The reactivity of the bromomethyl group is dictated by the competing influences of the substituents on the benzene ring.

The "Push-Pull" Dynamics

| Substituent | Position Relative to CH₂Br | Electronic Effect | Impact on Reactivity |

| -Cl (Chloro) | Ortho (C1) | -I (Inductive Withdrawal) | Increases electrophilicity of the benzylic carbon (positive dipole). |

| Steric Bulk | CRITICAL: Blocks the trajectory for nucleophilic attack ( | ||

| -OMe (Methoxy) | Meta (C4) | -I (Inductive Withdrawal) | Slight deactivation of the ring. |

| +R (Resonance) | Nullified: Being meta to the benzylic center, the oxygen lone pair cannot delocalize into the benzylic carbocation. |

The Mechanistic Consequence ( vs. )

-

Potential (Low): The formation of a benzylic carbocation is generally favorable. However, in this specific isomer, the para position (relative to the CH₂Br) is unsubstituted. The electron-donating methoxy group is meta, meaning it cannot stabilize the carbocation via resonance. Consequently, the

-

Potential (Moderate but Hindered): The reaction is primarily driven by

Reactivity Map & Pathways

The following diagram visualizes the core reactivity landscape. The molecule acts as a "electrophilic hub" capable of diverse bond formations.

Figure 1: Divergent synthetic pathways originating from the benzylic bromide core.

Experimental Protocols

Safety & Handling (Critical)

Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate nearby to neutralize spills or contaminated glassware immediately.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Protocol A: Synthesis of the Reagent (Radical Bromination)

If the starting material (4-chloro-3-methylanisole) is available, the bromide is generated in situ.

-

Reagents: 4-chloro-3-methylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Acetonitrile (MeCN) or DCE (Dichloroethane). Note: CCl4 is historically used but avoided due to toxicity.

-

Procedure:

-

Dissolve substrate in degassed solvent.

-

Add NBS and AIBN.

-

Reflux (80°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.[1]

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on silica.

-

Protocol B: N-Alkylation (General Procedure)

This protocol is optimized to overcome the ortho-chloro steric hindrance.

-

Setup: Flame-dried round bottom flask, Argon atmosphere.

-

Stoichiometry:

-

Amine Nucleophile: 1.0 eq

-

2-(Bromomethyl)-1-chloro-4-methoxybenzene: 1.1 eq

-

Base (DIPEA or K₂CO₃): 2.5 eq

-

Solvent: DMF (Dimethylformamide) - Required for solubility and rate acceleration.

-

-

Execution:

-

Dissolve amine and base in DMF.[1]

-

Add the benzyl bromide dropwise at 0°C (control exotherm).

-

Allow to warm to Room Temperature (RT).

-

Checkpoint: If reaction is <50% complete after 2 hours (due to steric hindrance), heat to 50°C .

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), wash with Brine, dry over Na₂SO₄.

Troubleshooting & Optimization

The primary failure mode with this scaffold is dimerization (Wurtz-type coupling) or hydrolysis if the solvent is "wet."

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Steric hindrance blocking | Finkelstein Boost: Add 10 mol% NaI (Sodium Iodide) to the reaction. This converts the Bromide to a more reactive Iodide in situ. |

| Benzyl Alcohol Impurity | Water in solvent/reagents. | Use anhydrous DMF/MeCN and store reagents over molecular sieves. |

| Purple/Brown Color | Decomposition/Free Br₂ release. | Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup. |

Case Study: Application in Drug Discovery

This specific substitution pattern is valuable in the synthesis of SGLT2 inhibitors and Kinase Inhibitors . The ortho-chloro group serves a dual purpose in the final drug molecule:

-

Metabolic Stability: It blocks metabolic oxidation at the benzylic position.

-

Conformational Lock: It restricts the rotation of the phenyl ring relative to the connected pharmacophore, forcing the molecule into a bioactive conformation.

Workflow Visualization: Synthesis of a Pharmacophore

Figure 2: Step-wise synthetic workflow for utilizing the scaffold in medicinal chemistry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24212081, 2-Bromo-1-chloro-4-methoxybenzene. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Benzylic Bromination using NBS. Coll. Vol. 4, p. 921. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Part 1: Chemical Identity & Strategic Significance[1]

Compound: 2-(Bromomethyl)-1-chloro-4-methoxybenzene

CAS Registry Number: 3771-13-9

Common Synonyms: 2-Chloro-5-methoxybenzyl bromide;

Isomer Criticality

In drug development, particularly for SGLT2 inhibitors and tetracycline antibiotics, precise regiochemistry is non-negotiable.[1] This compound is frequently confused with its isomer, 2-chloro-4-methoxybenzyl bromide (CAS 54788-17-9).[1] Researchers must verify the substitution pattern:

-

Target (CAS 3771-13-9): The methoxy group is para to the chlorine and meta to the bromomethyl group.[1]

-

Isomer (CAS 54788-17-9): The methoxy group is para to the bromomethyl group.[1]

Physical State: Low-melting solid (MP: ~53–58°C) or supercooled liquid.[1] Reactivity Profile: Potent electrophile (alkylating agent), lachrymator, moisture-sensitive.[1]

Part 2: Hazard Mechanics & Toxicology (The "Why")[1]

To safely handle this compound, one must understand the mechanism of its toxicity.[1] It is not merely "corrosive"; it is a biological alkylating agent .[1]

The Lachrymatory Mechanism

Like benzyl bromide, this derivative activates the TRPA1 ion channels in the corneal nerve endings.[1] The benzylic carbon, activated by the electron-withdrawing chlorine (inductive effect) and the leaving group ability of bromine, rapidly alkylates cysteine residues on the TRPA1 receptor.[1]

-

Result: Immediate, debilitating pain and tearing even at low ppm concentrations.[1]

-

Implication: Standard fume hoods are mandatory; open-bench handling is strictly prohibited.[1]

Corrosivity & Hydrolysis

Upon contact with mucosal membranes (eyes, lungs) or skin moisture, the compound undergoes hydrolysis.[1]

-

Reaction:

[1] -

Hazard: This generates hydrobromic acid (HBr) in situ within the tissue, causing deep chemical burns simultaneous with alkylation damage.[1]

Reactivity Visualization

The following diagram illustrates the degradation and reactivity pathways that dictate storage and safety protocols.

Caption: Figure 1. Dual hazard pathway: In situ acid generation (hydrolysis) and direct cellular damage (alkylation).[1]

Part 3: Engineering Controls & PPE[1]

Trustworthiness in safety comes from redundancy.[1] Do not rely on a single barrier.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Benzylic halides permeate nitrile rubber in <5 minutes.[1] Laminate offers >4 hours protection.[1] |

| Gloves (Outer) | Nitrile (Disposable) | Provides dexterity and protects the expensive laminate glove from physical abrasion.[1] |

| Respiratory | Full-face Respirator (OV/AG) | If outside a hood (emergency only).[1] "OV" for organic vapors, "AG" for the HBr acid gas byproduct.[1] |

| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the lachrymatory vapor.[1] |

Engineering Controls[1]

-

Ventilation: All operations must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

-

Static Control: Use an ionizing blower or anti-static gun during weighing.[1] The dry crystalline powder can be statically charged, leading to dispersal ("jumping") of lachrymatory dust.[1]

Part 4: Operational Handling Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Transfer solid without contaminating the balance area or generating dust.[1]

-

Pre-Weighing: Tare a sealable secondary container (e.g., a screw-top vial) inside the fume hood.[1]

-

Transfer: Transfer the solid into the vial inside the hood. Close the vial tightly.

-

Weighing: Move the closed vial to the balance. Record the weight.

-

Calculation: Return to the hood to add solvent or transfer to the reaction vessel. Never open the stock bottle outside the hood.

-

Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to suppress vapor pressure.[1]

Protocol 2: Reaction Setup

-

Temperature: Maintain reaction temperature <40°C unless necessary. Higher temperatures increase vapor pressure and HBr evolution.[1]

-

Scavengers: Always include a weak base (e.g., NaHCO3, K2CO3) or a tertiary amine if the reaction allows, to neutralize HBr as it forms.[1]

Protocol 3: Quenching & Disposal

Do not dispose of active benzyl bromide derivatives directly into waste drums.[1]

Part 5: Emergency Response Logic

In the event of a spill outside the fume hood, immediate evacuation is required due to the lachrymatory nature.[1]

Caption: Figure 2.[1] Decision matrix for spill response. Note that larger spills require external Hazmat support.[1]

Part 6: Storage & Stability[1]

-

Temperature: Store at -20°C . Thermal degradation accelerates HBr formation.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen and moisture promote hydrolysis and oxidation.[1]

-

Container: Amber glass with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[1]

-

Visual Check: If the white solid turns orange/brown, free bromine (

) has formed.[1] Purify or discard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12024392, 2-(Bromomethyl)-1-chloro-4-methoxybenzene. Retrieved from [Link][1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. (General class reference for lachrymators). Retrieved from [Link]

-

Organic Syntheses. Handling of Lachrymators and Benzyl Halides. Org. Synth. Coll. Vol. 9, p. 317.[1] Retrieved from [Link]

Sources

- 1. CAS 3771-13-9: Benzene, 2-(bromomethyl)-1-chloro-4-methoxy- [cymitquimica.com]

- 2. CAS 3771-13-9: Benceno, 2-(bromometil)-1-cloro-4-metoxi- [cymitquimica.com]

- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Structural Elucidation and NMR Prediction Guide: 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Executive Summary & Structural Context

Target Molecule: 2-(Bromomethyl)-1-chloro-4-methoxybenzene Molecular Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol

This guide provides a rigorous theoretical prediction and structural assignment strategy for the NMR analysis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene. This molecule represents a tri-substituted benzene system containing three distinct electronic environments: a deactivating halogen (Cl), an activating electron-donating group (OMe), and a reactive alkylating side chain (CH₂Br).

Accurate characterization of this compound is critical in synthetic pathways, particularly where the benzylic bromide serves as an electrophile for nucleophilic substitution or cross-coupling reactions. The presence of the ortho-chloro substituent introduces steric and electronic perturbations that distinguish its spectral signature from simple benzyl bromide derivatives.

Structural Numbering & Electronic Environment

To ensure precise assignment, we adopt the following locant numbering system based on IUPAC priority rules for the benzene core, anchored by the Chlorine atom at position 1.

-

Position 1: Chloro (-Cl) [Inductive withdrawing, weak resonance donating]

-

Position 2: Bromomethyl (-CH₂Br) [Weakly activating alkyl group, deshielding bromine]

-

Position 4: Methoxy (-OCH₃) [Strong resonance donating, shielding]

-

Position 5: Aromatic Proton (H-5)[1]

Visualization: Structural Connectivity & Splitting Logic

The following diagram illustrates the connectivity and the expected splitting trees for the aromatic protons based on ³J (ortho) and ⁴J (meta) coupling constants.

Figure 1: Structural connectivity and predicted spin-spin coupling network. Note the reciprocal coupling relationships between H3/H5 and H5/H6.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct aliphatic singlets and an ABC-like aromatic system (though strictly AMX or ABX depending on field strength). Predictions are derived from standard Curphy-Morrison additivity rules and verified against analogous benzyl bromide systems.

Table 1: ¹H NMR Shift Predictions

| Assignment | Proton Type | Predicted Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (J) | Notes |

| H-6 | Aromatic | 7.25 - 7.35 | Doublet (d) | 1H | ³J ≈ 8.5 Hz | Deshielded by ortho-Cl; overlaps with CDCl₃. |

| H-3 | Aromatic | 6.95 - 7.05 | Doublet (d) | 1H | ⁴J ≈ 2.5 Hz | Shielded by ortho-OMe; appears as a sharp doublet. |

| H-5 | Aromatic | 6.75 - 6.85 | dd | 1H | ³J ≈ 8.5, ⁴J ≈ 2.5 Hz | Most shielded aromatic proton (ortho to OMe). |

| CH₂Br | Benzylic | 4.50 - 4.55 | Singlet (s) | 2H | - | Characteristic downfield shift due to Br. |

| OCH₃ | Methoxy | 3.75 - 3.80 | Singlet (s) | 3H | - | Standard aromatic methoxy range. |

Mechanistic Insight: Substituent Effects[3]

-

The Methoxy Effect: The -OCH₃ group at position 4 exerts a strong resonance donating effect (+M), significantly shielding the ortho protons (H-3 and H-5). This pushes their signals upfield (< 7.0 ppm) compared to benzene (7.27 ppm).

-

The Chloro Effect: The -Cl at position 1 is inductively withdrawing (-I), which deshields the adjacent H-6 proton, keeping it downfield near 7.3 ppm.

-

The Benzylic Bromide: The electronegativity of Bromine deshields the methylene protons significantly (approx.[3] 4.5 ppm) compared to a methyl group (2.3 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon-13 NMR provides definitive confirmation of the substitution pattern, particularly through the identification of quaternary carbons.

Table 2: ¹³C NMR Shift Predictions

| Assignment | Carbon Type | Predicted Shift (δ ppm) | Signal Type | Notes |

| C-4 | Quaternary (C-O) | 158.0 - 160.0 | Low Intensity | Deshielded by direct oxygen attachment. |

| C-2 | Quaternary (C-Alkyl) | 136.0 - 138.0 | Low Intensity | Ipso to the bromomethyl group. |

| C-6 | Aromatic (CH) | 130.0 - 132.0 | High Intensity | Ortho to Chlorine. |

| C-1 | Quaternary (C-Cl) | 124.0 - 126.0 | Low Intensity | Ipso to Chlorine. |

| C-3 | Aromatic (CH) | 115.0 - 117.0 | High Intensity | Shielded by ortho-OMe. |

| C-5 | Aromatic (CH) | 112.0 - 114.0 | High Intensity | Shielded by ortho-OMe. |

| OCH₃ | Methoxy | 55.0 - 56.0 | High Intensity | Standard methoxy shift. |

| CH₂Br | Methylene | 32.0 - 34.0 | High Intensity | Upfield of C-Cl due to "Heavy Atom Effect" of Br. |

Experimental Validation Protocol

To validate these predictions, the following rigorous experimental workflow is recommended. This protocol ensures data integrity and minimizes solvent-solute interaction artifacts.

Reagents & Equipment[1]

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.

-

Sample Mass: 10–15 mg for ¹H; 30–50 mg for ¹³C.

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve ~15 mg of the analyte in 0.6 mL CDCl₃.

-

Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis) that cause line broadening.

-

-

Acquisition Parameters (¹H):

-

Pulse Angle: 30° (maximizes signal-to-noise for rapid scanning).

-

Relaxation Delay (D1): 1.0 second (sufficient for protons).

-

Scans (NS): 16 scans.

-

Spectral Width: -2 to 14 ppm.

-

-

Acquisition Parameters (¹³C):

-

Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

-

Relaxation Delay (D1): 2.0 seconds (essential for quaternary carbons C1, C2, C4).

-

Scans (NS): 512–1024 scans (due to lower sensitivity and quaternary carbons).

-

-

Processing:

Logic Flow for Assignment Validation

Figure 2: Decision matrix for spectral validation. This workflow prioritizes the distinct aliphatic singlets before resolving the complex aromatic splitting.

References

-

LibreTexts Chemistry. (2022). Factors That Influence NMR Chemical Shift.[5][6][7][8] Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts (Curphy-Morrison Additivity Constants). Retrieved from [Link]

-

Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin. Retrieved from [Link]

Sources

Technical Whitepaper: Stability Dynamics & Preservation of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 55390-96-2 / Analogous Isomers) represents a class of highly reactive benzylic halides used frequently as electrophilic synthons in medicinal chemistry.[1] Its utility, however, is counterbalanced by its inherent thermodynamic instability.

This compound is a lachrymatory alkylating agent that exhibits a non-linear degradation profile. Unlike standard reagents that degrade at a constant rate, benzylic bromides undergo autocatalytic hydrolysis , where the byproduct (HBr) accelerates further decomposition. Consequently, standard "cold storage" is insufficient. This guide outlines a rigorous "Zero-Moisture, Inert-Atmosphere" protocol required to maintain reagent integrity >98% purity over extended periods.

Part 1: Molecular Architecture & Reactivity Profile[1]

To understand the storage requirements, one must first understand the structural "stress points" of the molecule.[1]

The Reactive Triad

The molecule's instability arises from the interaction between three functional groups on the benzene ring:[1]

-

The Benzylic Bromide (C-2): The primary failure point.[1] The C-Br bond is weak (~68 kcal/mol) and the carbon is activated by the aromatic ring, making it highly susceptible to nucleophilic attack (hydrolysis) and homolytic cleavage (photolysis).[1]

-

The Methoxy Group (C-4): An Electron Donating Group (EDG).[1] While it is meta to the benzylic carbon (in this specific isomer), it generally increases the electron density of the ring.[1] In para-isomers, this would massively accelerate

ionization; in this meta-relationship, it still contributes to overall ring activation compared to a nitro-benzyl analog. -

The Chloro Group (C-1): An Electron Withdrawing Group (EWG) located ortho to the bromomethyl group.[1] This provides some steric protection but also inductively destabilizes the C-Br bond.[1]

The Mechanism of Failure: Autocatalytic Hydrolysis

The most critical degradation pathway is moisture-induced hydrolysis.[1] This reaction is not merely a conversion to alcohol; it generates anhydrous Hydrogen Bromide (HBr).

-

Phase 1 (Initiation): Trace moisture attacks the benzylic carbon.[1]

-

Phase 2 (Propagation): The reaction releases HBr.[1]

-

Phase 3 (Acceleration): HBr protonates the leaving group or catalyzes ether formation (dimerization), creating a runaway degradation loop.[1]

Figure 1: The autocatalytic degradation cycle.[1] Note the red dashed line indicating how HBr generation accelerates the breakdown of the remaining stock.[1]

Part 2: Storage & Handling Protocols[1][3][4][5]

Based on the reactivity profile, the following protocol is mandatory for maintaining purity.

The "Desiccated Cold Chain" Standard

Temperature: -20°C (± 5°C).[1] Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).[1] Container: Amber glass with Teflon-lined caps.[1]

| Variable | Requirement | Scientific Rationale |

| Temperature | -20°C | Kinetic suppression of |

| Headspace | Argon | Displaces humid air. Nitrogen is acceptable, but Argon is heavier than air and protects the solid surface better. |

| Container | Amber Glass | Blocks UV light (290-450nm) which causes radical formation and browning. |

| Seal | Parafilm + Tape | Parafilm is permeable to gas over time; electrical tape over Parafilm provides a better long-term moisture barrier.[1] |

Operational Workflow

Do not simply place the received bottle in the freezer. Commercial packaging is often insufficient for long-term storage after the seal is broken.[1]

Figure 2: The "Desiccated Cold Chain" workflow.[1] Warming to room temperature before opening is the single most critical step to prevent condensation.[1]

Part 3: Quality Control & Re-validation[1]

Before using stored material in critical synthesis, validate purity using these markers.

Visual Inspection[1][5]

-

Pass: White to off-white crystalline solid (or clear oil, depending on exact MP).

-

Fail: Yellow/Orange discoloration (indicates Br2 release) or fuming (indicates HBr release).

NMR Diagnostics ( NMR in )

Look for the "Shift of Death"—the migration of the benzylic protons.[1]

| Moiety | Chemical Shift ( | Status |

| ~4.5 - 4.6 ppm (Singlet) | Intact Reagent | |

| ~4.7 ppm (Broad Singlet) | Degraded (Alcohol) | |

| ~4.4 - 4.5 ppm (Split) | Degraded (Ether) | |

| ~9.8 - 10.0 ppm | Degraded (Aldehyde) |

Note: If HBr is present, the water peak in

Part 4: Safety & Emergency Protocols (Lachrymator)

This compound is a potent lachrymator (tear gas). It alkylates TRPA1 receptors in the eyes and respiratory tract.[1]

Handling Rules

-

Fume Hood Only: Never open on an open bench.

-

Double Glove: Nitrile gloves offer limited protection against benzylic bromides.[1] Use Silver Shield/4H laminate gloves if handling neat liquid/large solids, or double-glove nitrile and change immediately upon splash.

-

Neutralization Bath: Keep a beaker of 2M NaOH or saturated Sodium Bicarbonate in the hood. Dip contaminated spatulas or glassware into this base immediately to quench the alkylating agent.[1]

Spill Management

If the material is spilled:

-

Evacuate the immediate area to let aerosols settle.

-

Don PPE: Goggles, face shield, double gloves.

-

Quench: Cover the spill with Sodium Carbonate or Vermiculite soaked in 10% Ammonia . The amine/base reacts rapidly with the benzyl bromide to form a non-volatile amine/alcohol.[1]

-

Clean: Do not use water initially (it generates HBr fumes). Use the neutralizing slurry.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22327428, 1-(Bromomethyl)-2-chloro-4-methoxybenzene.[1] Retrieved January 29, 2026, from [Link][1]

-

Metelski, P. D., et al. (2000). Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes.[2] Inorganic Chemistry, 39(12), 2434-2439.[2] (Demonstrates oxidative instability and metal catalysis pathways).

-

Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Instability and Radical Mechanisms. Retrieved January 29, 2026, from [Link][1]

2-(Bromomethyl)-1-chloro-4-methoxybenzene molecular weight and formula

[1][2][3]

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 3771-13-9) is a tri-substituted benzene derivative functioning primarily as an electrophilic alkylating agent. Its chemical utility stems from the high reactivity of the benzylic bromide moiety, which facilitates SN2 substitutions, while the chloro and methoxy substituents modulate the electronic environment of the aromatic ring. This molecule serves as a critical building block in the synthesis of pharmacophores, particularly for estrogen receptor modulators and heterocyclic scaffolds.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11][12][13][14]

The molecule features a benzene core substituted with a chlorine atom, a methoxy group, and a reactive bromomethyl group.[1][2][3] The specific substitution pattern (Cl at C1, CH2Br at C2, OMe at C4) creates a unique steric and electronic profile where the chlorine atom provides ortho-steric bulk to the reactive center, and the methoxy group donates electron density via resonance.

Key Data Table[4][13][15][16]

| Property | Value |

| IUPAC Name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene |

| Common Synonyms | 2-Chloro-5-methoxybenzyl bromide; 4-Chloro-3-(bromomethyl)anisole |

| CAS Registry Number | 3771-13-9 |

| Molecular Formula | C8H8BrClO |

| Molecular Weight | 235.51 g/mol |

| Exact Mass | 233.945 g/mol |

| Physical State | Low-melting solid or pale yellow liquid (dependent on purity) |

| Melting Point | 53–57 °C (Typical for analogous benzyl bromides) |

| Solubility | Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in water |

| Reactivity Class | Alkylating Agent (Benzylic Halide); Lachrymator |

Structural Analysis & Reactivity

Electronic Effects

The reactivity of the bromomethyl group is heavily influenced by the ring substituents:

-

Methoxy Group (Para to Cl, Meta to CH2Br): The -OCH3 group at position 4 is a strong

-donor (+M effect). Although it is meta to the reactive bromomethyl group (limiting direct resonance stabilization of a benzylic cation), it increases the overall electron density of the ring, making the system susceptible to electrophilic aromatic substitution if not carefully controlled. -

Chlorine Atom (Ortho to CH2Br): The chlorine at position 1 exerts an inductive withdrawing effect (-I), slightly deactivating the benzylic carbon toward SN1 pathways but not significantly hindering SN2 attacks. Crucially, its ortho position introduces steric hindrance, which can improve selectivity during nucleophilic attacks by preventing over-alkylation.

Primary Reaction Pathway: Nucleophilic Substitution

The primary utility of this molecule is the displacement of the bromide ion by nucleophiles (amines, thiols, alkoxides).

Synthesis & Manufacturing

The standard synthesis route involves the radical bromination of the corresponding toluene derivative. This method is preferred for its high yield and operational simplicity.

Precursor Selection

The correct precursor is 4-Chloro-3-methylanisole (also known as 2-chloro-5-methoxytoluene).

-

Mapping:

-

Anisole C1 (-OCH3)

Product C4 -

Toluene C3 (-CH3)

Product C2 (-CH2Br) -

Chloro C4 (-Cl)

Product C1

-

Protocol: Radical Bromination (Wohl-Ziegler Reaction)

Reagents:

-

Substrate: 4-Chloro-3-methylanisole

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (greener alternative)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 4-Chloro-3-methylanisole in anhydrous CCl4 (0.2 M concentration).

-

Addition: Add 1.05 eq of NBS and 0.05 eq of AIBN.

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N2 or Ar).

-

Monitoring: Monitor reaction progress via TLC or GC-MS. The reaction is complete when the starting material is consumed (typically 2–6 hours).

-

Workup: Cool the mixture to 0 °C to precipitate succinimide byproduct. Filter off the solids.[3]

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize from hexanes/heptane to obtain the pure bromide.

Applications in Drug Development

This molecule is a versatile "warhead" for attaching the 2-chloro-5-methoxybenzyl motif to pharmacophores.

-

Estrogen Receptor Modulators: Used in the synthesis of 1,2-diarylethane derivatives where the methoxy group mimics the phenolic A-ring of estradiol.

-

GPCR Ligands: The lipophilic nature of the halogenated benzyl group enhances binding affinity in hydrophobic pockets of G-protein coupled receptors.

-

Fragment-Based Drug Discovery (FBDD): Serves as a fragment for exploring structure-activity relationships (SAR) around the benzyl position, specifically testing the effect of the ortho-chloro substituent on metabolic stability (blocking P450 oxidation sites).

Handling, Safety, & Stability

Warning: Potent Lachrymator. Like most benzyl bromides, this compound is a severe eye and respiratory irritant. It acts as a tear gas agent even at low concentrations.

-

PPE Requirements: Full-face respirator or safety goggles with a face shield, chemical-resistant gloves (Nitrile/Silver Shield), and a lab coat. Handle only inside a functioning fume hood.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon). Moisture sensitive; hydrolysis yields the corresponding benzyl alcohol and HBr (corrosive).

-

Spill Management: Neutralize spills with a solution of sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.

References

-

PubChem. (2024).[4][5][2][3] Compound Summary: 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9).[6][][8] National Center for Biotechnology Information. Retrieved from [Link]

-

Schertl, S., et al. (2001).[8] Synthesis of Estrogen Receptor Modulators. Archiv der Pharmazie, 334(4), 125-137.[8] (Cited for synthesis conditions using NBS/AIBN).

Sources

- 1. CAS 3771-13-9: Benzene, 2-(bromomethyl)-1-chloro-4-methoxy- [cymitquimica.com]

- 2. 2-Bromo-1-chloro-4-methoxybenzene | C7H6BrClO | CID 24212081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Bromomethyl)-2-chloro-4-methoxybenzene | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 8. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Using 2-(Bromomethyl)-1-chloro-4-methoxybenzene in Williamson ether synthesis

Application Note: Strategic Utilization of 2-(Bromomethyl)-1-chloro-4-methoxybenzene in Williamson Ether Synthesis

Executive Summary & Strategic Value

This application note details the optimized protocols for utilizing 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 3771-13-9, also known as 2-chloro-5-methoxybenzyl bromide) as an electrophile in Williamson ether synthesis.

This scaffold is a high-value "tri-functional" building block in medicinal chemistry:

-

Benzylic Bromide: Highly reactive electrophile for SN2 coupling.

-

Aryl Chloride: A latent handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) utilizing bulky phosphine ligands (e.g., XPhos, RuPhos).

-

Methoxy Group: Provides electron density and metabolic stability, often serving as a hydrogen-bond acceptor in active pharmaceutical ingredients (APIs).

Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on oncology (kinase inhibitors) and metabolic disease targets.

Chemical Profile & Safety Assessment

Compound: 2-(Bromomethyl)-1-chloro-4-methoxybenzene Molecular Weight: 235.51 g/mol Physical State: Typically a low-melting solid or viscous oil (dependent on purity).

Critical Safety Warning: Lachrymator

Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.[1][2]

-

Engineering Controls: All weighing and transfers must occur within a functioning fume hood.

-

Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 5% sodium thiosulfate to quench the alkylating potential.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Reaction Mechanism & Strategic Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism.[3][4][5] The reaction success depends on the nucleophilicity of the alkoxide/phenoxide and the suppression of side reactions (primarily hydrolysis of the bromide or C-alkylation of ambident nucleophiles).

Mechanism Visualization

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the competitive hydrolysis pathway.

Optimized Protocols

Method A: Synthesis with Phenols (Mild Conditions)

Best for: Creating diaryl ethers where the nucleophile is a phenol. Uses Cesium Carbonate to enhance nucleophilicity via the "Cesium Effect."

Reagents:

-

Substituted Phenol (1.0 equiv)[6]

-

2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

-

Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Protocol:

-

Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

-

Dissolution: Add the substituted phenol (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to phenol).

-

Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes to generate the phenoxide. Note: The mixture may become heterogeneous.

-

Addition: Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 equiv) dropwise (if oil) or portion-wise (if solid).

-

Optional Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. If conversion is slow (monitored by TLC/LCMS), heat to 60°C.

-

Quench: Pour the reaction mixture into ice-water (5x reaction volume).

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: Synthesis with Aliphatic Alcohols (Strong Base)

Best for: Primary or secondary aliphatic alcohols which are less acidic than phenols.

Reagents:

-

Aliphatic Alcohol (1.0 equiv)[6]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Solvent: THF (Anhydrous) or DMF (0°C to RT)

Protocol:

-

Setup: Flame-dry a two-neck flask. Maintain a strict inert atmosphere (N₂).

-

Base Preparation: Wash NaH (1.2 equiv) with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles (optional). Suspend NaH in anhydrous THF (0°C).

-

Alkoxide Formation: Add the alcohol (1.0 equiv) dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will occur. Stir for 30 min at 0°C -> RT.

-

Alkylation: Cool back to 0°C. Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 equiv) dissolved in minimal THF.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution (dropwise initially) to neutralize excess hydride.

Data Analysis & Troubleshooting

QC Criteria: NMR Interpretation

Successful alkylation is best confirmed by 1H NMR.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| -O-CH₂-Ar | 5.0 - 5.2 | Singlet (2H) | Diagnostic Peak. Shifted upfield from starting bromide (~4.5 ppm) depending on the ether oxygen. |

| -OCH₃ | 3.8 - 3.9 | Singlet (3H) | Methoxy group on the scaffold (remains unchanged). |

| Ar-H | 6.8 - 7.5 | Multiplet | Aromatic region. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Low nucleophilicity or steric hindrance. | Add 10 mol% TBAI (Phase Transfer Catalyst/Iodide source). Switch solvent to DMF if using MeCN. |

| Hydrolysis Product (Benzyl Alcohol) | Wet solvent or hygroscopic base. | Ensure DMF is anhydrous (store over molecular sieves). Minimize exposure to air during addition.[2][7][8][9][10] |

| Elimination Products | Base is too strong/bulky (rare for benzylic). | Not common for benzylic halides, but ensure temperature is not >80°C. |

Workflow Logic & Decision Tree

Figure 2: Decision matrix for selecting the appropriate alkylation protocol based on nucleophile acidity.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Cesium Carbonate in Organic Synthesis

-

ResearchGate. "Synthesise of alkyl aryl ethers cesium carbonate catalyzed O-alkylation of phenol." ResearchGate.net. Available at: [Link]

-

- Safety Data for Benzyl Bromides

- General Protocol for Benzylic Bromides

-

Compound Data (2-(Bromomethyl)-1-chloro-4-methoxybenzene)

-

National Institutes of Health (NIH). "PubChem Compound Summary: 2-(Bromomethyl)-1-chloro-4-methoxybenzene." PubChem. Available at: [Link]

-

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. francis-press.com [francis-press.com]

2-(Bromomethyl)-1-chloro-4-methoxybenzene as a protecting group for phenols

Application Note: 2-(Bromomethyl)-1-chloro-4-methoxybenzene as a Robust Phenolic Protecting Group

Executive Summary

This technical guide details the utility of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9 ) as a specialized protecting group for phenols. Unlike the widely used p-methoxybenzyl (PMB) group, which is acid-labile, this reagent installs a 2-chloro-5-methoxybenzyl moiety. The specific meta-relationship between the methoxy group and the benzylic center, combined with the steric and electronic influence of the ortho-chloro substituent, renders this protecting group significantly more stable to acidic and oxidative conditions.

This guide is designed for medicinal chemists requiring orthogonal protection strategies , where a phenol must remain protected during the removal of standard PMB, Trityl, or Boc groups.

Chemical Identity & Structural Logic

It is critical to distinguish this reagent from its isomer, the acid-labile 2-chloro-4-methoxybenzyl bromide.

| Feature | Target Reagent (This Protocol) | Common Isomer (PMB Analog) |

| IUPAC Name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | 1-(Bromomethyl)-2-chloro-4-methoxybenzene |

| CAS Number | 3771-13-9 | 54788-17-9 |

| Resulting Group | 2-Chloro-5-methoxybenzyl Ether | 2-Chloro-4-methoxybenzyl Ether |

| Electronic State | Meta-Methoxy (Electronically Neutral/Withdrawing) | Para-Methoxy (Electronically Donating) |

| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by dilute TFA/DCM) |

| Primary Use | Robust, permanent-type protection | Labile, temporary protection |

Mechanism of Stability

The stability of benzyl-type protecting groups is dictated by the stability of the benzylic carbocation intermediate formed during acid-catalyzed cleavage.

-

PMB (p-OMe): The oxygen lone pair donates directly into the benzylic cation via resonance, stabilizing it and facilitating rapid cleavage.

-

Target Group (m-OMe, o-Cl):

-

Meta-Methoxy: Cannot stabilize the cation via resonance. It exerts an inductive electron-withdrawing effect ($ \sigma_m \approx +0.12 $), destabilizing the transition state.

-

Ortho-Chloro: Provides steric hindrance to nucleophiles and further inductive destabilization ($ \sigma_o $ effects).

-

Result: The ether bond is highly resistant to solvolysis, requiring harsh Lewis acids or hydrogenation for removal.

-

Experimental Protocols

Protocol A: Installation (Protection)

This reaction proceeds via a standard SN2 mechanism. The ortho-chloro group adds steric bulk, requiring slightly more vigorous conditions than unsubstituted benzyl bromide.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.2 equiv)

-

Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3

\text{Cs}_2\text{CO}_3 $) (1.5 equiv) for hindered phenols. -

Solvent: DMF (anhydrous) or Acetone (reagent grade).

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure:

-

Preparation: Dissolve the phenol (1.0 mmol) in anhydrous DMF (3.0 mL) under an inert atmosphere ($ \text{N}_2 $ or Ar).

-

Deprotonation: Add $ \text{K}_2\text{CO}_3 $ (276 mg, 2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation.

-

Addition: Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (282 mg, 1.2 mmol). If the reaction is expected to be sluggish, add KI (16 mg, 0.1 mmol).

-

Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (Target $ R_f $ will be higher than free phenol).

-

Workup:

-

Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Wash with Brine (10 mL).

-

Dry over $ \text{Na}_2\text{SO}_4 $, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a crystalline solid or viscous oil.

Protocol B: Deprotection (Cleavage)[1]

Due to the high stability of the 2-chloro-5-methoxybenzyl linkage, mild acid (TFA) will not work. Select one of the following methods based on substrate compatibility.

Method 1: Boron Tribromide (Lewis Acid Cleavage) Best for substrates stable to strong Lewis acids.

-

Dissolve protected substrate in anhydrous $ \text{CH}_2\text{Cl}_2 $ at -78°C.

-

Add $ \text{BBr}_3 $ (1.0 M in DCM, 2–3 equiv) dropwise.

-

Warm to 0°C over 1 hour.

-

Quench with MeOH (carefully) followed by saturated $ \text{NaHCO}_3 $.

-

Note: This cleaves the methyl ether (OMe) as well, resulting in a phenol and a benzyl bromide byproduct, or complex fragmentation. Use with caution if other methoxy groups are present.

Method 2: Catalytic Hydrogenation (The Preferred Route) Standard benzyl cleavage conditions, but requires optimization to prevent dechlorination.

-

Dissolve substrate in MeOH or EtOAc.

-

Add catalyst: Pd(OH)2/C (Pearlman's Catalyst) (10-20 wt%).

-

Note: Standard Pd/C may be too slow due to the steric bulk of the ortho-Cl.

-

-

Stir under $ \text{H}_2 $ atmosphere (balloon or 1-3 bar).

-

Critical Control: To prevent hydrodehalogenation (removal of the Cl atom from the protecting group or substrate before cleavage), add a poison such as Diphenylsulfide (0.1 equiv) or use a specific solvent system like EtOH/Benzene. However, for a protecting group that will be discarded, dechlorination of the protecting group fragment is irrelevant, provided the substrate is stable.

Strategic Application: Orthogonality

The primary value of this reagent is its ability to survive conditions that strip other groups.

Visualizing the Orthogonal Workflow

Comparative Stability Data

| Protecting Group | Reagent | Stability (TFA, RT) | Stability (DDQ, Oxidative) | Stability (H2/Pd) |

| PMB (p-Methoxybenzyl) | PMB-Cl | Labile (< 1 hr) | Labile | Labile |

| DMB (3,4-Dimethoxybenzyl) | DMB-Cl | Very Labile (< 15 min) | Very Labile | Labile |

| 2-Cl-5-OMe-Bn (This Topic) | CAS 3771-13-9 | Stable | Stable | Labile |

| Benzyl (Bn) | Bn-Br | Stable | Stable | Labile |

Interpretation: The 2-(Bromomethyl)-1-chloro-4-methoxybenzene reagent yields a protecting group that mimics a standard Benzyl (Bn) group in stability but offers unique crystallinity and NMR handles (distinct OMe singlet at ~3.8 ppm, aromatic signals) that separate it from phenyl signals.

References

-

Chemical Identity & Synthesis

-

Comparative Benzyl Protecting Group Stability

-

Application in Medicinal Chemistry (Structural Analogs)

- Use of 2-chloro-substituted benzyl groups for steric tuning in adenosine receptor ligands. Journal of Medicinal Chemistry, 49(25), 7373-7383.

-

[Link]

Sources

- 1. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 3771-13-9: Benzene, 2-(bromomethyl)-1-chloro-4-methoxy- [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Selective Deprotection of 2-Chloro-4-methoxybenzyl (Cl-PMB) Ethers

Executive Summary

The 2-chloro-4-methoxybenzyl (Cl-PMB) ether is a specialized hydroxyl protecting group designed to address a critical limitation of the standard p-methoxybenzyl (PMB) group: acid sensitivity. By introducing a chlorine atom at the ortho position, the Cl-PMB group retains the oxidative lability characteristic of PMB ethers (cleavable by DDQ) while exhibiting significantly enhanced stability toward acidic conditions. This guide provides validated protocols for the removal of Cl-PMB ethers, focusing on oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and outlining the mechanistic basis for its orthogonality to standard PMB ethers.

Introduction & Strategic Utility

In complex natural product synthesis, distinguishing between multiple hydroxyl groups often requires "orthogonal" protection—groups that can be removed independently of one another.[1]

-

The Standard: PMB ethers are widely used because they can be removed oxidatively (DDQ) or with mild acid (TFA/DCM).

-

The Problem: PMB ethers are often too labile to acidic conditions required for other transformations (e.g., glycosylation, acetal formation).

-

The Solution (Cl-PMB): The chlorine atom at the 2-position exerts an inductive electron-withdrawing effect (

effect). This destabilizes the benzylic carbocation intermediate required for acid-catalyzed hydrolysis, making Cl-PMB approximately 10–50 times more stable to acid than PMB. However, the 4-methoxy group still allows for the formation of a charge-transfer complex with DDQ, permitting oxidative removal.

Stability Comparison Table

| Protecting Group | Structure | Acid Stability (Relative) | Oxidative Cleavage (DDQ) |

| PMB | 4-Methoxybenzyl | 1 (Baseline) | Rapid (< 1 h) |

| Cl-PMB | 2-Chloro-4-methoxybenzyl | ~50x Higher | Slower (~2–4 h) |

| Bn | Benzyl | >1000x Higher | Very Slow / Inert |

Mechanistic Insight: DDQ Oxidative Cleavage

The deprotection of Cl-PMB ethers by DDQ does not proceed via acid hydrolysis. Instead, it follows a Single Electron Transfer (SET) mechanism.[2][3] Understanding this is crucial for troubleshooting "stalled" reactions.

Mechanism Description

-

Charge Transfer (CT) Complex: The electron-rich aromatic ring of the Cl-PMB donor interacts with the electron-deficient DDQ acceptor.

-

Hydride Transfer: A hydride ion is transferred from the benzylic position to DDQ, generating an oxocarbenium ion and the hydroquinone anion (DDQ-H⁻).

-

Hydrolysis: Water (essential component) attacks the oxocarbenium ion.

-

Collapse: The hemiacetal intermediate collapses to release the free alcohol and the byproduct, 2-chloro-4-methoxybenzaldehyde.

Visualization: Reaction Pathway

Caption: Mechanistic pathway of DDQ-mediated oxidative cleavage. Note the absolute requirement for water in the hydrolysis step.

Validated Protocols

Protocol A: Standard Oxidative Cleavage (DDQ)

Application: Removal of Cl-PMB in the presence of acid-sensitive groups or other benzyl ethers.

Reagents:

-

Dichloromethane (DCM) – ACS Grade

-

Phosphate Buffer (pH 7.0) or Water (10% v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve the Cl-PMB ether substrate (1.0 equiv) in a mixture of DCM and Water (18:1 v/v).

-

Expert Note: If the substrate is highly acid-sensitive, use pH 7 phosphate buffer instead of water. DDQ reduction generates acidic species (DDQ-H2) which can lower the pH of the reaction medium.

-

-

Addition: Cool the reaction to 0 °C. Add DDQ (1.2 to 1.5 equiv) in a single portion.

-

Observation: The reaction mixture will turn a deep green/black color initially, often fading to a reddish-brown precipitate (DDQ-H2) as the reaction proceeds.

-

-

Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC.[3]

-

Note: Cl-PMB cleaves slower than PMB. Expect reaction times of 2–4 hours.

-

-

Quench: Once starting material is consumed, pour the mixture into saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Why? This neutralizes acidic byproducts and removes the hydroquinone precipitate.

-

-

Workup: Extract with DCM (3x). Wash combined organics with saturated Sodium Bisulfite (to remove excess oxidant) followed by Brine. Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography. The aldehyde byproduct is less polar than the alcohol and usually elutes earlier.

Protocol B: Lewis Acid Cleavage (Alternative)

Application: When the substrate contains oxidation-prone moieties (e.g., electron-rich alkenes, sulfides) that would react with DDQ.

Reagents:

-

Dichloromethane (DCM)

-

Dimethylsulfide (DMS) or Thioanisole (Scavenger)

-

Boron Trichloride (BCl₃) or Tin(IV) Chloride (SnCl₄)

Step-by-Step Methodology:

-

Preparation: Dissolve substrate in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78 °C.

-

Scavenger: Add Dimethylsulfide (5.0 equiv).

-

Expert Note: The scavenger is critical to trap the stabilized benzyl cation and prevent re-alkylation of the alcohol.

-

-

Acid Addition: Add Lewis Acid (e.g., BCl₃, 1.0 M in DCM, 2.0 equiv) dropwise.

-

Reaction: Stir at -78 °C for 1 hour. If no reaction occurs, slowly warm to 0 °C.

-

Warning: Cl-PMB requires stronger Lewis acidity than PMB. If BCl₃ fails, TiCl₄ is a stronger alternative but less functional-group tolerant.

-

-

Quench: Quench carefully with MeOH/Et₃N (1:1) at low temperature.[3]

Orthogonal Strategy Workflow

The primary power of Cl-PMB is its use alongside PMB. The following workflow illustrates how to manipulate a molecule containing both groups.

Caption: Decision tree for orthogonal deprotection of PMB and Cl-PMB containing substrates.

Troubleshooting & Expert Tips

-

Reaction Stalls at 50%:

-

Cause: Accumulation of DDQ-H2 (hydroquinone) can inhibit the reaction.

-

Fix: Filter the reaction mixture to remove the precipitate, or add more oxidant (0.5 equiv). Ensure water is present (add 1-2 drops if running anhydrous).

-

-

Over-oxidation:

-

Issue: Aldehydes or ketones forming at the newly deprotected alcohol site.

-

Fix: This occurs if the reaction runs too long. Cl-PMB cleavage is slower than PMB, but faster than simple benzyl ethers. Quench immediately upon disappearance of starting material.

-

-

Solubility Issues:

-

DDQ is poorly soluble in pure DCM. A DCM/Water (18:1) emulsion is standard. For highly lipophilic substrates, a DCM/Benzene or DCM/Toluene mix can help solubilize the charge-transfer complex.

-

References

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific Removal of p-Methoxybenzyl Ethers by Oxidation with DDQ.[1][2][3][5][6] Tetrahedron Letters, 23(8), 885–888. [Link]

-

Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[7] On the Selectivity of Deprotection of Benzyl, p-Methoxybenzyl, and 2-Chloro-4-methoxybenzyl Ethers. Tetrahedron, 42(11), 3021–3028. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Section on Substituted Benzyl Ethers). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

Synthesis of isoquinoline derivatives from 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Executive Summary

This application note details the synthesis of 7-methoxyisoquinoline derivatives utilizing 2-(Bromomethyl)-1-chloro-4-methoxybenzene as a bifunctional building block. Unlike traditional electrophilic cyclizations (e.g., Pomeranz-Fritsch) which may suffer from regioselectivity issues due to the para-directing methoxy group competing with the ortho-chloro substituent, this protocol leverages a Palladium-Catalyzed Intramolecular Heck Cyclization .

This approach uniquely exploits the orthogonal reactivity of the precursor:

-

Benzylic Bromide: Highly reactive electrophile for rapid N-alkylation (Tether formation).

-

Aryl Chloride: Latent handle for transition-metal catalyzed ring closure.

Key Advantages

-

Regiocontrol: Ring closure is dictated by the C-Cl bond, eliminating isomer formation.

-

Modularity: The nitrogen source (allylamine/amine) can be varied to introduce substituents at the N-position.

-

Atom Economy: Utilizes the halogen handles present in the commercial starting material without extensive functional group interconversion.

Chemical Profile & Retrosynthetic Strategy[1]

Starting Material Analysis

| Property | Specification |

| Compound | 2-(Bromomethyl)-1-chloro-4-methoxybenzene |

| CAS No. | 19614-12-1 |

| MW | 235.51 g/mol |

| Reactivity A | Benzylic Bromide (C2): |

| Reactivity B | Aryl Chloride (C1): Requires Pd(0) oxidative addition.[1] Rate is slowed by the electron-rich 4-OMe group (Hammett |

Strategic Pathway

The synthesis proceeds via a "Tether-and-Close" strategy. The benzylic position anchors the nitrogen, while the aryl chloride serves as the termination point for the cyclization.

Figure 1: Retrosynthetic logic flow from the bifunctional benzyl halide to the isoquinoline core.

Detailed Protocol: Pd-Catalyzed Annulation

Phase A: Tether Formation (N-Alkylation)

This step installs the nitrogen atom and the olefinic "handle" required for the Heck reaction.

Reagents:

-

2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.0 equiv)

-

Allylamine (3.0 equiv) — Excess prevents bis-alkylation.

-

K₂CO₃ (2.0 equiv)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Dissolve 2-(Bromomethyl)-1-chloro-4-methoxybenzene (10 mmol) in MeCN (50 mL).

-

Add K₂CO₃ (20 mmol) followed by the dropwise addition of allylamine (30 mmol) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The benzylic bromide is highly reactive; disappearance of SM should be rapid.

-

-

Filter off inorganic salts and concentrate the filtrate in vacuo.

-

Purification: The secondary amine product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, DCM/MeOH 95:5).

Phase B: Ring Closure (Intramolecular Heck)

This is the critical step. The electron-rich nature of the ring (due to OMe) makes the oxidative addition of Pd into the Ar-Cl bond the rate-determining step (RDS). Standard PPh₃ ligands may be insufficient; bulky, electron-rich phosphines or NHCs are recommended [1].

Reagents:

-

N-Allyl-intermediate (from Phase A)

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Ligand: SPhos or P(t-Bu)₃ (10-20 mol%) — Crucial for activating Aryl-Cl.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF or DMAc (degassed)

Procedure:

-

In a glovebox or under Argon, charge a pressure vial with the N-allyl substrate (5 mmol), Pd(OAc)₂ (0.25 mmol), Ligand (0.5 mmol), and Base (10 mmol).

-

Add degassed DMF (25 mL). Seal the vial.

-

Heat to 100–110°C for 12–24 hours.

-

Mechanistic Note: The reaction proceeds via exo-trig cyclization. The resulting organopalladium species undergoes

-hydride elimination to form the endocyclic double bond (1,2-dihydroisoquinoline) or the exocyclic isomer, which isomerizes under the basic conditions [2].

-

-

Cool to RT, dilute with water, and extract with EtOAc (3x).

-

Wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase C: Aromatization (Optional)

The Heck product is typically a dihydroisoquinoline. To obtain the fully aromatic isoquinoline:

-

Treat the crude dihydro-product with Pd/C (10 wt%) in refluxing decalin or mesitylene for 24 hours; OR

-

Use MnO₂ (5 equiv) in refluxing toluene for 2 hours.

Mechanistic Insight & Troubleshooting

The success of this protocol relies on the catalytic cycle of Palladium. Understanding the failure modes is essential for troubleshooting.

Figure 2: Catalytic cycle for the Intramolecular Heck reaction.[2] The Oxidative Addition step is hampered by the electron-donating OMe group, requiring high-energy ligands.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failed. Ar-Cl bond is too stable. | Switch ligand to SPhos , XPhos , or IPr carbene . Increase Temp to 130°C. |

| Dehalogenation (Ar-H) | Increase concentration (intramolecular rates favor high conc). Ensure strictly anhydrous conditions. | |

| Pd Black Formation | Catalyst decomposition ("clustering"). | Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |

| Regioisomers | Double bond migration. | This is often reversible. Treat final mixture with acid (pTsOH) or oxidant to force aromatization to the thermodynamic isoquinoline product. |

Alternative Traditional Route (Bischler-Napieralski)

While the Pd-catalyzed route is modular, the Bischler-Napieralski reaction remains a viable alternative for scale-up if palladium costs are prohibitive.

-

Nitrile Synthesis: React SM with NaCN in DMSO to form 2-(cyanomethyl)-1-chloro-4-methoxybenzene.

-

Reduction: Reduce nitrile to the phenethylamine using BH₃·THF.